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An In-depth Technical Guide on Pachastrissamine

Introduction
Pachastrissamine, also known as Jaspine B, is a naturally occurring anhydrophytosphingosine

derivative first isolated in 2002 from the Okinawan marine sponge Pachastrissa sp. and shortly

after from the sponge Jaspis sp.[1] This molecule has garnered significant attention from the

scientific community due to its novel chemical structure and potent biological activities,

particularly its cytotoxic effects against various human cancer cell lines.[1][2][3]

Pachastrissamine features an all-cis-2,3,4-trisubstituted tetrahydrofuran ring with a (2S,3S,4S)

absolute configuration.[1] Its unique structure and promising pharmacological profile have

made it a compelling target for total synthesis and analog development.[1][2][3][4][5]

Chemical Structure and Properties
Pachastrissamine is characterized by a tetrahydrofuran core with three contiguous stereogenic

centers and a long alkyl chain.[5] Its chemical identity and properties are summarized below.

Table 1: Chemical Identifiers and Properties of Pachastrissamine
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Property Value Source

IUPAC Name
(2S,3S,4S)-4-amino-2-

tetradecyloxolan-3-ol
[6]

Synonyms Jaspine B [1][6]

Molecular Formula C₁₈H₃₇NO₂ [6]

Molecular Weight 299.5 g/mol [6]

Canonical SMILES
CCCCCCCCCCCCCC[C@H]1

--INVALID-LINK--N">C@HO
[6]

InChI Key
FBQCDJRSCUVUFL-

BZSNNMDCSA-N
[6]

Table 2: Spectroscopic Data for Pachastrissamine Intermediates

While specific spectroscopic data for the final pachastrissamine compound is not fully detailed

in the provided results, data for key synthetic intermediates is available.
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Intermediate
¹³C-NMR (100 MHz,
CDCl₃) δ (ppm)

IR (cm⁻¹)
Mass Spectrometry
(m/z)

Intermediate 5

33.3, 55.3, 71.8, 73.5,

75.2, 80.0, 84.1,

113.8, 116.9, 129.3,

130.0, 135.0, 159.3

3407, 3076, 3001,

2935, 2874, 2838,

1642, 1613, 1586,

1514, 1465, 1442,

1395, 1345, 1303,

1250, 1174, 1089,

1036, 971, 918, 822,

740

EI-MS: 264.1357 (M⁺)

Intermediate 7

39.0, 55.3, 62.2, 69.9,

70.5, 74.1, 79.7,

114.0, 118.1, 129.7,

129.9, 134.4, 159.6

3303, 3237, 3076,

2945, 2916, 2876,

2836, 1641, 1614,

1587, 1515, 1440,

1350, 1305, 1250,

1181, 1134, 1092,

1062, 1037, 999, 971,

913, 878, 844, 822,

725

EI-MS: 282.1474 (M⁺)

Note: The provided data pertains to synthetic intermediates as described in the source

literature.[1]

Biological Activity and Signaling Pathways
Pachastrissamine demonstrates significant cytotoxic activity against a range of human cancer

cell lines, including P388, A549, HT29, and Mel 28.[2][3] Its mechanism of action involves the

modulation of key cellular signaling pathways related to cell death and survival.

Key Biological Activities:

Induction of Apoptosis: Pachastrissamine induces apoptosis in murine B16 melanoma cells

by increasing intracellular ceramide levels.[1] This is achieved through the inhibition of

sphingomyelin synthase.[7]
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Induction of Autophagy: In human A549 lung cancer cells, pachastrissamine has been shown

to cause autophagy, a process mediated by dihydroceramides.[1][8][9]

Enzyme Inhibition: The molecule is a known inhibitor of several kinases, including

sphingosine kinases (SphK1 and SphK2), cyclin-dependent kinase 2, and extracellular

regulatory kinase.[1][2][7] The inhibition of SphKs is a particularly important aspect of its

anticancer activity.[7]

The signaling pathways affected by pachastrissamine are critical in cancer cell proliferation and

survival. Its ability to increase ceramide levels while inhibiting pro-survival kinases shifts the

cellular balance towards apoptosis.
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Pachastrissamine's mechanism of action.

Experimental Protocols: Synthetic Approach
Due to its potent biological activity and complex stereochemistry, numerous total syntheses of

pachastrissamine have been developed.[1][2][4][5] A common strategy involves the

stereoselective construction of the trisubstituted tetrahydrofuran core from a chiral starting

material, followed by the introduction of the amino group and the alkyl side chain.

General Synthetic Workflow:
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A practical synthesis of pachastrissamine has been achieved starting from commercially

available diethyl D-tartrate.[1] The key steps of this synthetic route are outlined below.

Preparation of Aldehyde Intermediate: Diethyl D-tartrate is converted to a key aldehyde

intermediate (13) through established literature procedures.[1]

Stereoselective Allylation: A stereoselective introduction of an allyl group to the aldehyde

yields a homoallylic alcohol.

Formation of Triol: The homoallylic alcohol is further processed to form a 1,2,4-triol

intermediate (9).[1]

Cyclization to Tetrahydrofuran Core: The triol undergoes selective tosylation of the primary

alcohol, followed by cyclization to form the crucial tetrahydrofuran ring structure

(intermediate 5).[1] This step is critical for establishing the correct stereochemistry.

Introduction of Amino Group: The amino functionality is introduced into the tetrahydrofuran

ring.

Side Chain Attachment via Cross-Metathesis: The long alkyl side chain is installed using an

olefin cross-metathesis reaction with 1-tridecene.[1]

Final Reduction: Catalytic hydrogenation of the resulting double bond affords the final

pachastrissamine molecule.[1]

This synthetic approach allows for the efficient and stereocontrolled production of

pachastrissamine and its analogs for further biological evaluation.
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Key steps in the total synthesis of pachastrissamine.
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Conclusion
Pachastrissamine stands out as a marine natural product with a unique chemical architecture

and potent anticancer properties. Its ability to modulate critical signaling pathways, leading to

programmed cell death in cancer cells, makes it a valuable lead compound in drug discovery.

The development of efficient total synthesis routes has been crucial for enabling detailed

structure-activity relationship studies and the generation of novel analogs with potentially

improved pharmacological profiles. Further research into pachastrissamine and its derivatives

could pave the way for new therapeutic strategies against various malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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